(2R)-2,5,5-Trimethylhexanoic acid
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Overview
Description
(2R)-2,5,5-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the carboxylic acid family, which is characterized by the presence of a carboxyl group (-COOH). Carboxylic acids are known for their acidic properties and are widely used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,5,5-Trimethylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as a ketone or aldehyde, followed by oxidation to introduce the carboxyl group. For example, the alkylation of 2,5,5-trimethylhexan-2-one with a suitable alkylating agent, followed by oxidation using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a suitable precursor, followed by oxidation. This approach can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2R)-2,5,5-Trimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be further oxidized to form carbon dioxide and water.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atom of the carboxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: The corresponding alcohol, 2,5,5-trimethylhexanol.
Substitution: Various substituted derivatives, depending on the reagent used.
Scientific Research Applications
(2R)-2,5,5-Trimethylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It can be used as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (2R)-2,5,5-Trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2S)-2,5,5-Trimethylhexanoic acid: The enantiomer of (2R)-2,5,5-Trimethylhexanoic acid, with similar chemical properties but different biological activity due to its chiral nature.
2,5,5-Trimethylhexanoic acid: The racemic mixture containing both (2R) and (2S) enantiomers.
2,5,5-Trimethylhexanol: The corresponding alcohol, which can be synthesized by the reduction of this compound
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in various applications. Its ability to participate in a wide range of chemical reactions also makes it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
(2R)-2,5,5-trimethylhexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(8(10)11)5-6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTVZXLILUCNDJ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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